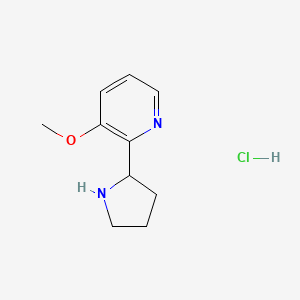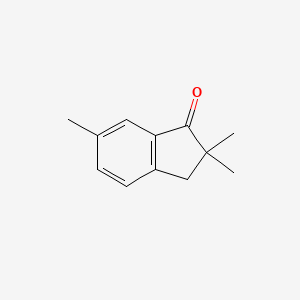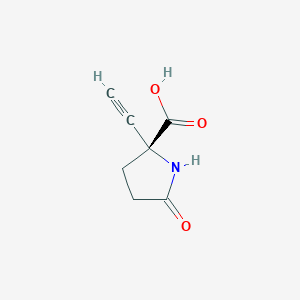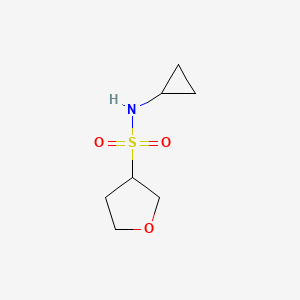![molecular formula C10H13N3O2S B13957310 N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide typically involves the reaction of 1H-benzo[d]imidazole-2-sulfonamide with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinamide derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Substitution: Various alkyl or aryl substituted benzimidazole derivatives.
Scientific Research Applications
N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole-2-sulfonamide: The parent compound without the isopropyl group.
N-methyl-1H-benzo[d]imidazole-2-sulfonamide: A similar compound with a methyl group instead of an isopropyl group.
N-ethyl-1H-benzo[d]imidazole-2-sulfonamide: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
N-propan-2-yl-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)13-16(14,15)10-11-8-5-3-4-6-9(8)12-10/h3-7,13H,1-2H3,(H,11,12) |
InChI Key |
PVYBLYCHDRXTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)

![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)





![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

